molecular formula C11H12ClN3 B2953719 (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 871217-40-2

(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B2953719
CAS No.: 871217-40-2
M. Wt: 221.69
InChI Key: OVCRVBWYZCVEHH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C11H12ClN3 . The InChI code for the compound is 1S/C11H12ClN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 221.69 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Crystal Structure Analysis and Isomorphism

The study by Skrzypiec et al. (2012) explores the crystal structures of two imidazole-4-imines, including (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, highlighting their isomorphism and the significant role of weak interactions in determining crystal packing. This research illustrates the potential of such compounds in the development of materials with precise structural properties Skrzypiec et al., 2012.

Development of Soluble and Thermally Stable Polymers

Ghaemy and Alizadeh (2009) have synthesized a novel unsymmetrical diamine monomer, incorporating a triaryl imidazole pendant group, leading to the development of polyimides with excellent solubility and thermal stability. This work opens avenues for creating advanced polymeric materials for various industrial applications Ghaemy & Alizadeh, 2009.

Enhancement of Polymer Properties

Another study by Ghaemy et al. (2013) focuses on synthesizing novel poly(amide-ether)s bearing imidazole pendants, investigating their physical and optical properties. This research contributes to the development of polymers with enhanced functionalities, suitable for high-performance applications Ghaemy et al., 2013.

Novel Metal-Based Chemotherapy

Research by Navarro et al. (2000) explores the synthesis of metal complexes with CTZ and KTZ (where CTZ = 1-[[(2-chlorophenyl)diphenyl]methyl]-1H-imidazole), aiming at developing novel metal-based chemotherapy against tropical diseases. This innovative approach could lead to new therapeutic strategies in the fight against such diseases Navarro et al., 2000.

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized new compounds incorporating 1,3-oxazole and pyridyl-pyrazolines, tested for their anticancer and antimicrobial activities. This research highlights the therapeutic potential of such compounds in developing new treatments for cancer and infections Katariya et al., 2021.

Synthesis of Organosoluble Polyamides

A study by Ghaemy, Behmadi, and Alizadeh (2009) presents the synthesis of new polyamides with a bulky triaryl imidazole pendent group, demonstrating their good thermal stability and solubility in polar aprotic solvents. This research contributes to the field of polymer science by providing insights into designing polyamides with specific desired properties Ghaemy, Behmadi, & Alizadeh, 2009.

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Properties

IUPAC Name

(4-chlorophenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCRVBWYZCVEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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